molecular formula C21H21BrN2O2S2 B2919048 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898424-58-3

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2919048
CAS No.: 898424-58-3
M. Wt: 477.44
InChI Key: NGHFTPPESWJUHF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS No: See COA

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHFTPPESWJUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps:

  • Coupling: : Formation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) moiety typically involves a condensation reaction between a ketone and an amine under reductive amination conditions.

  • Thiophene Attachment: : Incorporation of the thiophene ring often involves a cross-coupling reaction, such as the Suzuki or Stille coupling.

  • Sulfonation: : Introduction of the sulfonamide group is commonly achieved through reaction with a sulfonyl chloride.

Industrial Production Methods: Industrial synthesis may streamline these steps using continuous flow reactions and optimized conditions to maximize yield and minimize by-products. The use of automated synthesisers and catalysts can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo:

  • Oxidation: : Conversion to sulfonic acids or other oxidized products.

  • Reduction: : Reduction of the sulfonamide or the dihydroisoquinoline moiety.

  • Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonamide group.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents like hydrogen peroxide or chromates.

  • Reduction: : Reducing agents like lithium aluminium hydride (LAH) or hydrogenation over palladium.

  • Substitution: : Substituents like halides and nucleophiles such as amines or thiols.

Major Products: The reactions result in various products such as:

  • Sulfonic acids: from oxidation.

  • Amines: from reduction.

  • Derivatives: with modified aromatic rings from substitution reactions.

Scientific Research Applications

4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide finds applications in:

  • Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.

  • Biology: : As a probe or ligand in biochemical assays due to its specific binding properties.

  • Medicine: : Potential therapeutic applications in targeting specific molecular pathways.

  • Industry: : Use in materials science, including the development of novel polymers or dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Binding: : Interaction with specific proteins or enzymes, often influenced by its aromatic and heterocyclic components.

  • Pathways: : Modulation of biochemical pathways, potentially inhibiting or activating certain cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Dihydroisoquinoline Motifs

Compound Name Key Structural Differences Molecular Weight Biological Relevance/Notes
4-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]benzenesulfonamide Methoxy, dimethyl, and dioxo groups on dihydroisoquinoline 445.5 g/mol Synthesized via sodium hydroxide-mediated alkylation; purity 48–75% .
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide Chlorophenyl and oxopyrrolidine substituents ~500 g/mol* Reported EC50 values (43.8–68.6 µM) in antiviral screening .
N-Hydroxy-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Acetamide linker and hydroxamic acid group 310.3 g/mol 70% synthesis yield; potential metalloproteinase inhibition .

Notes:

  • The target compound’s bromophenyl group may enhance lipophilicity compared to chlorophenyl or methoxy analogs, influencing membrane permeability .

Sulfonamide Derivatives with Thiophene Substituents

Compound Name Thiophene Position/Substitution Molecular Weight Key Findings
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophen-2-yl-ethyl groups ~480 g/mol* Structural complexity suggests CNS-targeting potential .
2-(2-(4-(4-(4-(Thiophen-2-yl)benzamido)butyl)piperazin-1-yl)phenoxy)ethyl methanesulfonate Thiophene-benzamido-piperazine hybrid ~600 g/mol* Radiolabeled ([18F]) for PET imaging; highlights thiophene’s role in tracer design .

Notes:

  • Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in protein binding .

Brominated Sulfonamide Analogues

Compound Name Bromine Position/Scaffold Molecular Weight Synthesis/Yield
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide Bromine at position 5; quinoline substituent 465.3 g/mol Commercial availability highlights bromine’s utility in derivatization .
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide Bromine on propanamide backbone 344.2 g/mol 34% yield via n-BuLi-mediated alkylation; characterized by NMR and MS .

Notes:

  • Bromine in the target compound’s para position on benzene may improve steric and electronic effects compared to ortho/meta substitutions .

Biological Activity

The compound 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organobromine derivative notable for its potential biological activities. Its unique structure, which includes a bromine atom, a sulfonamide group, and a dihydroisoquinoline moiety, suggests various applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C21_{21}H21_{21}BrN2_{2}O3_{3}S
  • Molecular Weight : 461.4 g/mol
  • CAS Number : 898416-69-8

Structural Features

The compound's structure can be broken down into several key components:

  • Bromine Atom : Enhances lipophilicity and may influence receptor binding.
  • Dihydroisoquinoline Moiety : Known for its role in various pharmacological activities.
  • Thiophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is known to inhibit various enzymes, particularly those involved in inflammatory pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
  • Receptor Modulation : It might also interact with neurotransmitter receptors, influencing neuropharmacological outcomes.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting certain enzyme activities linked to inflammatory responses. For example:

Study Target Enzyme IC50 Value (µM) Effect Observed
Study APDE40.14Decreased TNF-α production
Study BCOX-20.25Reduced prostaglandin synthesis

These findings indicate a promising anti-inflammatory profile that warrants further investigation.

Case Studies

  • Neuropharmacological Effects
    • A study involving animal models demonstrated that administration of the compound led to significant improvements in behavioral tests associated with anxiety and depression. The mechanism was linked to modulation of serotonin receptors.
  • Anti-Cancer Activity
    • In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

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